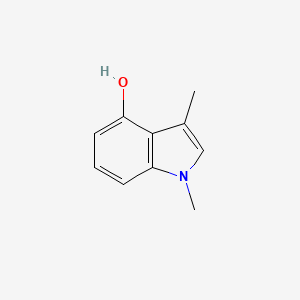

1,3-Dimethyl-1H-indol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylindol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKGOSAUNORVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dimethyl 1h Indol 4 Ol and Its Analogs

Classical and Contemporary Approaches to Indole (B1671886) Core Construction

The formation of the indole scaffold is the cornerstone of the synthesis. Several named reactions have been adapted for the specific challenge of producing indol-4-ol frameworks.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a acs.orgacs.org-sigmatropic rearrangement occurs, which, after elimination of ammonia (B1221849) and aromatization, yields the indole ring. wikipedia.org

For the synthesis of a 4-hydroxyindole (B18505) derivative, a (3-hydroxyphenyl)hydrazine would be a suitable starting material. The reaction would be catalyzed by Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂). wikipedia.org The choice of carbonyl compound dictates the substitution at the C2 and C3 positions of the resulting indole.

Reissert Indole Synthesis Pathways

The Reissert indole synthesis is another classical method that involves the reaction of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an indole. wikipedia.org The multi-step process includes the initial condensation to yield an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization using reagents like zinc in acetic acid to give an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be decarboxylated by heating to produce the final indole. researchgate.net

While the Reissert synthesis has been successfully applied to produce various substituted indoles, including 5-, 6-, and 7-hydroxyindoles, its application for 4-hydroxyindoles requires a suitably substituted ortho-nitrotoluene precursor, such as 2-methyl-3-nitrophenol. researchgate.net Different reducing agents, including iron powder, zinc dust, and sodium dithionite, have been employed for the cyclization step. researchgate.net

Cyclization Reactions for Indol-4-ol Frameworks

Modern synthetic chemistry offers several targeted methods for constructing the indol-4-ol framework, often providing advantages in yield and regioselectivity.

One notable approach begins with cyclohexane-1,3-dione. This precursor can be converted into a spirocyclopropane intermediate, which then undergoes a ring-opening cyclization with an amine to produce a tetrahydroindol-4(5H)-one. This can subsequently be aromatized to the desired 4-hydroxyindole. chemicalbook.com

Palladium-catalyzed reactions are also prominent. One such two-step process involves the cross-coupling of an ortho-iodoaniline with (trimethylsilyl)acetylene, followed by a cyclization facilitated by a base like potassium tert-butoxide to form the 4-hydroxyindole. chemicalbook.com Another contemporary method is the Bischler-Möhlau reaction, which has been modified for the synthesis of both 4-hydroxy and 6-hydroxyindoles from the condensation of m-aminophenol and benzoin (B196080) at lower temperatures to improve yields. chimicatechnoacta.ru

Table 1: Comparison of Selected Cyclization Strategies for Indol-4-ol Synthesis

| Synthetic Method | Key Precursors | Reagents/Conditions | Outcome |

|---|

| Spirocyclopropane Ring-Opening | Cyclohexane-1,3-dione, Amine | 1. Diazo compound, Rh₂(OAc)₄ 2. Ring-opening cyclization | Tetrahydroindol-4(5H)-one, convertible to 4-hydroxyindole chemicalbook.com | | Palladium-Catalyzed Cyclization | ortho-Iodoaniline, (Trimethylsilyl)acetylene | 1. Pd catalyst 2. Potassium tert-butoxide | 4-Hydroxyindole chemicalbook.com | | Modified Bischler Reaction | m-Aminophenol, Benzoin | Lower reaction temperature | Mixture of 4-hydroxy and 6-hydroxy isomers chimicatechnoacta.ru |

Regioselective Functionalization at Indole Positions

Once the indole core is established, the final structure of 1,3-dimethyl-1H-indol-4-ol is achieved through regioselective functionalization, specifically at the N1 position.

N-Alkylation and N-Substitution Strategies (e.g., N1-methylation)

The indole nitrogen is weakly acidic and can be deprotonated by strong bases to form an N-metallated indole, which is a potent nucleophile. bhu.ac.in This allows for subsequent alkylation. However, achieving selective N-alkylation over C3-alkylation can be challenging.

Modern methods offer high selectivity for N-methylation. The use of dimethyl carbonate (DMC) as a greener and less toxic methylating agent has been developed into a practical method for the N-methylation of indoles, suitable for large-scale production. researchgate.net

Another highly efficient and selective strategy employs quaternary ammonium (B1175870) salts. Phenyl trimethylammonium iodide (PhMe₃NI) serves as a safe and easy-to-handle solid reagent for the monoselective N-methylation of indoles. acs.orgnih.gov This method demonstrates high functional group tolerance and provides excellent yields, making it attractive for late-stage functionalization. acs.orgacs.org These reactions are typically performed under mild basic conditions and offer an advantage over other methods that may require anhydrous conditions or transition metal catalysts. nih.govacs.org

Table 2: Modern Reagents for N-Methylation of Indoles

| Reagent | Typical Conditions | Key Advantages |

|---|---|---|

| Dimethyl Carbonate (DMC) | Often requires a catalyst (e.g., DBU, DABCO) | Environmentally safer, less toxic, suitable for large scale researchgate.net |

| Phenyl trimethylammonium iodide (PhMe₃NI) | Mild basic conditions | High monoselectivity, high yield (≤99%), good functional group tolerance, easy to handle acs.orgnih.gov |

| Tetramethylammonium fluoride (B91410) (Me₄NF) | Metal-free | Broad substrate scope acs.org |

C3-Functionalization and Carbon-Carbon Bond Formation

The functionalization of the C3 position of the indole nucleus is a cornerstone of indole chemistry due to its intrinsic nucleophilicity. researchgate.netchim.it For the synthesis of 1,3-Dimethyl-1H-indol-4-ol, where the C3 position is already substituted with a methyl group, these methods are primarily relevant for creating analogs or for synthetic routes that introduce the C3-methyl group to an indole precursor.

Direct C3-alkylation of indoles can be achieved through various methods. A metal-free approach utilizes a B(C₆F₅)₃ catalyst to cleave α-N C(sp³)–H bonds, enabling the direct methylation of the indole ring. acs.org This reaction demonstrates broad scope, including for 1- and 2-substituted indoles, and avoids common side reactions like N-methylation. acs.org Another metal-free strategy involves a Cs₂CO₃/oxone®-mediated reaction with α-heteroaryl-substituted methyl alcohols, proceeding through a hydrogen autotransfer-type mechanism. chemrxiv.org This process begins with the oxidation of the alcohol to an aldehyde, which then condenses onto the indole, followed by reduction. chemrxiv.org

Multi-component reactions (MCRs) also offer an efficient pathway for C3-functionalization, allowing for the construction of complex molecules in a single step. dergipark.org.tr These reactions can utilize various catalysts, including ammonium chloride or L-proline, to condense an indole, an aldehyde, and a third component, typically at the C3 position. dergipark.org.tr While the indole moiety can react at multiple sites, including N1, C2, and C3, the C3 position is often favored for substitution reactions. dergipark.org.tr

The formation of carbon-carbon bonds at the C3 position is also central to annulation strategies for building more complex fused-ring systems. beilstein-journals.org These reactions often proceed through an intramolecular Friedel-Crafts-type mechanism, where the highly nucleophilic C3 position attacks an electrophilic center within the same molecule. beilstein-journals.org

Hydroxyl Group Introduction and Modification at C4

Introducing a hydroxyl group at the C4 position of the indole ring is a significant synthetic challenge because this position is the least intrinsically reactive site on the indole nucleus. rsc.orgresearchgate.net Consequently, achieving C4-selective functionalization often requires specialized strategies, such as the use of directing groups. chim.itrsc.orgresearchgate.net

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of the indole C4-position. rsc.orgresearchgate.net These methods can install various functional groups that can either be a hydroxyl group or a precursor that can be converted to one. For instance, palladium-catalyzed C4-H arylation has been demonstrated using amino acids as transient directing groups. rsc.org Similarly, rhodium(III) catalysis can achieve site-selective C4-H alkenylation when a trifluoroacetyl group is present at the C3 position. rsc.org The introduction of an oxygen-containing functional group on the benzene (B151609) ring of the indole is believed to facilitate substitution at the C4 position, a strategy observed in the biosynthesis of some natural products. rsc.org

Palladium catalysis has been employed for the C4-selective alkynylation of indoles using alanine (B10760859) as a transient directing group, providing a route to C4-functionalized indoles in good yields. acs.org The aldehyde group at C3 can also direct C-H functionalization. acs.org For example, a palladium catalyst system can direct the C4-arylation of free (NH) 3-acetylindoles. acs.org These introduced functional groups, such as alkynes or aryl groups, can potentially be converted to a hydroxyl group through subsequent chemical transformations.

Catalytic Approaches in 1,3-Dimethyl-1H-indol-4-ol Synthesis

Catalysis is central to modern indole synthesis, providing efficient and selective routes to a wide array of derivatives. Both metal-based and metal-free systems have been developed to construct and functionalize the indole scaffold.

Metal-Catalyzed Coupling Reactions

Transition-metal catalyzed reactions are widely used for the synthesis and functionalization of indoles. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, are among the most extensively applied methods. mdpi.comresearchgate.net These reactions can be used to form the indole ring itself, for instance, through the coupling of 2-haloanilines with alkynes followed by cyclization. mdpi.com They are also invaluable for the late-stage functionalization of the indole core.

Rhodium(III) catalysis has been shown to be effective for C4-H activation and subsequent annulation of indolyl aldehydes or ketones with alkynes. rsc.org Iridium catalysts have also been used for the selective C4 alkynylation of indoles, albeit with limited examples. acs.org More recently, palladium(II) catalysis, enabled by a transient directing group, has been systematically established for the C4-selective alkynylation of indoles. acs.org This method was successfully applied to the total synthesis of a platelet-activating factor (PAF) antagonist, demonstrating its synthetic utility. acs.org

Copper-catalyzed reactions, often in tandem with other metals or as the sole catalyst, also play a role in indole synthesis, for example, in Ullmann-type C-N bond formation processes. researchgate.net The choice of metal catalyst, ligand, and reaction conditions can divergently lead to different products, such as indoles or quinolines, from the same starting materials. organic-chemistry.org

| Catalyst/Metal | Reaction Type | Position Functionalized | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Sonogashira Coupling | Core Synthesis | Coupling of 2-haloanilines with alkynes. | mdpi.com |

| Palladium | C-H Arylation | C4 | Uses a transient directing group (e.g., amino acid). | rsc.org |

| Rhodium | C-H Alkenylation | C4 | Directed by a C3-trifluoroacetyl group. | rsc.org |

| Iridium | C-H Heteroarylation | C2/C4 | Regioselectivity directed by a C3-pivaloyl group. | chim.it |

| Copper | Ullmann C-N Coupling | Core Synthesis | Tandem C-N bond formation/cyclization. | researchgate.net |

Metal-Free Organic Catalysis

To circumvent the cost and potential toxicity of transition metals, metal-free catalytic systems have gained significant attention. acs.orgrsc.org These methods often rely on organic catalysts, Brønsted or Lewis acids, or reagents like iodine to promote the desired transformations. mdpi.comrsc.org

The classic Fischer indole synthesis, which involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, can be performed under metal-free conditions using polyphosphoric acid (PPA). mdpi.comnih.gov This method involves a tandem hydrohydrazination-cyclization reaction. mdpi.comnih.gov Metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant provides an operationally simple route to substituted indoles. acs.org

Furthermore, environmentally benign approaches include the oxidative coupling of arylmethylamines with indoles using acetic acid as a catalyst and molecular oxygen as the sole oxidant to form 3,3′-bis(indolyl)methanes. rsc.org The dearomatization of indoles to form indolines can be achieved using organic photoredox catalysts, providing a transition-metal-free alternative for accessing these scaffolds under mild conditions. mdpi.com A variety of metal-free multi-component reactions have also been developed, using simple catalysts like ammonium chloride or L-proline, which offer high efficiency and atom economy. dergipark.org.tr

Nanocatalysis in Indole Derivative Synthesis

Nanocatalysis represents an emerging field in organic synthesis, offering advantages such as high catalytic activity due to a large surface area, simple recovery, and reusability. nanochemres.orgtaylorfrancis.comchemrxiv.org Various nanocatalysts have been successfully applied to the synthesis of indole derivatives.

Fe₃O₄ magnetic nanoparticles (MNPs) have been used as an efficient and inexpensive catalyst for synthesizing indole derivatives from isatin (B1672199) and amines. nanochemres.org These nanocatalysts show high activity, allowing for shorter reaction times under milder conditions, and can be easily recovered using an external magnet. nanochemres.org The first application of nanocatalysis for the synthesis of bis(indolyl)methanes (BIMs) involved a ceria/vinylpyridine nanocomposite, which catalyzed the reaction between indole and benzaldehyde (B42025) in high yield. beilstein-journals.org This catalyst could also be recovered by simple filtration and reused without significant loss of efficiency. beilstein-journals.org

Other nanocatalyst systems include a Lewis acid–surfactant–SiO₂-combined (LASSC) nanocatalyst, which has been used for the synthesis of BIMs under microwave irradiation. tandfonline.com The development of nanobiohybrids, where metal nanoparticles are generated in-situ within a protein network, offers a novel strategy for C-H activation and functionalization of indole-containing structures like tryptophan under mild conditions. chemrxiv.org

| Nanocatalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Fe₃O₄ Magnetic Nanoparticles (MNPs) | Synthesis from isatin and amines | Inexpensive, reusable, magnetically separable, high activity. | nanochemres.org |

| Ceria/vinylpyridine nanocomposite | Bis(indolyl)methane (BIM) synthesis | Recoverable by filtration, reusable for multiple cycles. | beilstein-journals.org |

| Lewis acid–surfactant–SiO₂ (LASSC) | BIM synthesis | Effective under microwave irradiation. | tandfonline.com |

| Palladium Nanobiohybrids (Pd@CALB) | C-H activation of tryptophan | Mild conditions, useful for biological molecules. | chemrxiv.org |

Advanced Synthetic Techniques

Modern organic synthesis is continuously evolving, with the development of advanced techniques that offer greater efficiency, novel reactivity, and improved sustainability. iranchembook.ir In the context of synthesizing complex indoles, several advanced methods are particularly relevant.

C-H Activation and Functionalization: Direct C–H activation has become a paramount strategy for the atom-economical synthesis and modification of indoles. chim.itresearchgate.net This approach avoids the need for pre-functionalized starting materials. By using specific directing groups, chemists can achieve high regioselectivity, targeting even the less reactive C-H bonds at the C4-C7 positions of the indole's benzene ring. chim.itrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under exceptionally mild conditions. This technique has been applied to the synthesis of indolines from indoles using organic photoredox catalysts, avoiding the need for transition metals. mdpi.com

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, allow for the construction of complex molecular architectures in a single synthetic operation by combining multiple bond-forming events. This strategy enhances synthetic efficiency by reducing the number of purification steps and minimizing waste. Examples include palladium-catalyzed cascade processes involving ortho-amination and Heck cyclization to build the indole framework. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields in organic synthesis. tandfonline.com It has been applied to various indole syntheses, including the preparation of BIMs using nanocatalysts, offering a green chemistry approach. tandfonline.com

Electrosynthesis: Electrochemical methods provide a metal-free and oxidant-free way to conduct chemical transformations. Electrocatalytic dehydrogenative cyclization of 2-vinylanilides, for example, can efficiently produce 3-substituted indoles. organic-chemistry.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.gov The application of microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govmjcce.org.mk In the synthesis of 4-hydroxy indole, a key precursor, microwave-assisted dehydrogenative aromatization of an oxoindole has been shown to produce good yields rapidly, highlighting the energy and time-saving benefits of this technology. actascientific.com Optimization of microwave-assisted synthesis often involves fine-tuning parameters such as reaction time, temperature, and the concentration of reagents to achieve the highest possible yield in the shortest time. acs.org For instance, the synthesis of various heterocyclic compounds, including indole derivatives, has been optimized under microwave conditions, leading to high yields and purity. nih.gov

The optimization of a synthetic protocol for N-pyrrolyl hydrazide-hydrazones, which involved a five-step reaction, was significantly improved by microwave heating, leading to shorter reaction times and higher yields. mjcce.org.mk Similarly, new conazole antifungals incorporating an indole moiety have been synthesized in high yields using the Corey-Chaykovsky reaction under microwave irradiation. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product/Reaction | Conventional Method Time | Microwave-Assisted Time | Microwave-Assisted Yield (%) | Reference |

| N-Substituted triazolyl propenamides | Several hours | 33–90 seconds | 82 | nih.gov |

| Trifluoromethyl-substituted spiro triazoles | Not specified | Not specified | 85-90 | nih.gov |

| Thioether derivatives with 1,2,4-triazole | Not specified | 15 minutes | 81 | nih.gov |

| N-pyrrolyl hydrazide-hydrazones | Not specified | Significantly decreased | Increased | mjcce.org.mk |

| 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol | Not specified | 15 minutes (3 cycles of 5 min) | Not specified | actascientific.com |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules from simple starting materials in a single step, which is advantageous for its cost-effectiveness and high yield. mdpi.comresearchgate.net These strategies are particularly valuable in the construction of nitrogen-containing heterocyclic compounds. mdpi.com

Various catalysts have been employed to facilitate these reactions. For example, a green and efficient one-pot, three-component Domino reaction for the synthesis of novel 5-(N-substituted indol-2-yl)-8-hydroxyquinolines has been achieved using DABCO as a basic catalyst in ethanol. researchgate.net Another example involves the use of triethylamine (B128534) in dimethylformamide (DMF) for the synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives. mdpi.com A simple one-pot approach has also been developed for the synthesis of furan-2(5H)-one derivatives containing indole fragments through a telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com

Table 2: Examples of One-Pot Multicomponent Reactions for Indole Analogs

| Product | Components | Catalyst/Solvent | Yield (%) | Reference |

| 5-(N-substituted indol-2-yl)-8-hydroxyquinolines | 5-chloroacetyl-8-hydroxyquinoline, amines, dimedone | DABCO / Ethanol | 69-94 | researchgate.net |

| 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Et3N / DMF | Not specified | mdpi.com |

| 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | Indole, 4-methoxyphenylglyoxal, Meldrum's acid | Et3N / MeCN then AcOH | 74 | mdpi.com |

| 9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one | Indole, salicylaldehyde, dimedone | NH4Cl | Not specified | rsc.org |

| 6-indolylpyridine-3-carbonitrile derivatives | 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, ammonium acetate | Piperidine | Not specified | rsc.org |

Synthesis of Chemically Modified Derivatives and Precursors

The chemical modification of the 1,3-Dimethyl-1H-indol-4-ol core is crucial for developing a library of compounds with diverse properties. This involves the synthesis of esters, ethers, and various substituted analogs.

Synthesis of Indol-4-ol Esters and Ethers

The synthesis of esters and ethers from the hydroxyl group at the 4-position of the indole ring introduces a range of functional groups that can modulate the compound's characteristics. The synthesis of 4-methoxy-1-methyl-indole-5-carboxylic acid methyl ester has been achieved by reacting the corresponding phenol (B47542) with methyl iodide in the presence of potassium bicarbonate. nih.gov

Esterification of the 4-hydroxy group can also be accomplished. For example, 3-(2'-piperidino-ethyl)-4-phosphoryloxy-indole has been synthesized from the corresponding 4-hydroxy-indole. google.com The synthesis of ether derivatives is exemplified by the reaction of 4-hydroxy indole with 3-chloro-1,2-propanediol (B139630) in acetonitrile (B52724) with potassium carbonate as a base under microwave irradiation to yield 3-((1H-indol-4-yl)oxy)propane-1,2-diol. actascientific.com Another ether, 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol, was synthesized by condensing 4-hydroxy indole with epichlorohydrin (B41342) in an aqueous medium with sodium hydroxide. actascientific.com

Strategies for Constructing N- and C-Substituted Analogs

The introduction of substituents at the nitrogen and carbon atoms of the indole ring allows for extensive structural diversification.

N-Substitution: N-substituted indole derivatives can be prepared through various methods. A one-pot, three-component reaction has been used to synthesize novel 1-substituted 2-(8-hydroxyquinolin-5-yl)-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indol-4-one derivatives. researchgate.net In this reaction, various amines are used to introduce the N-substituent. researchgate.net The synthesis of 1-benzyl-3-(2'-dimethylaminoethyl)-4-hydroxy-indole has been achieved by using benzyl (B1604629) bromide to alkylate the indole nitrogen. google.com

C-Substitution: A variety of methods exist for the introduction of substituents onto the carbon framework of the indole ring. Palladium/norbornene-cocatalyzed regioselective alkylation of 1H-indoles with primary alkyl bromides at the C-H bond adjacent to the NH group can yield 2-alkyl-1H-indoles. organic-chemistry.org The Fischer indole synthesis is a classic and versatile method for constructing the indole ring itself, allowing for a wide range of substituents to be incorporated from the starting materials. rsc.org For instance, the condensation of phenylhydrazine with 1,4-cyclohexanedione (B43130) monoethyleneacetal leads to an indole product that can be further modified. rsc.org Additionally, methods for the synthesis of tryptamines and other indole compounds can involve the addition of an allyl group to a ring-substituted indole compound, which can then be further functionalized. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. emerypharma.com For 1,3-Dimethyl-1H-indol-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) nuclei, confirms the connectivity of atoms, and can offer insights into the molecule's conformational dynamics.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 1,3-Dimethyl-1H-indol-4-ol, typically recorded in a deuterated solvent like DMSO-d₆, reveal distinct signals for each unique proton and carbon atom in the molecule. washington.edusigmaaldrich.com The chemical shifts (δ) are influenced by the electronic environment of each nucleus, providing valuable information about the functional groups and their relative positions. pdx.edu

The presence of the indole (B1671886) ring, a hydroxyl group, and two methyl groups gives rise to a characteristic set of signals. nist.govnih.govnist.gov The aromatic protons on the benzene (B151609) ring portion of the indole nucleus typically appear in the downfield region of the ¹H NMR spectrum, while the methyl protons are found further upfield. ipb.pt The hydroxyl proton's chemical shift can be variable and is often identified by its broadness or by deuterium (B1214612) exchange. researchgate.net In the ¹³C NMR spectrum, the carbons of the aromatic ring resonate at lower field compared to the aliphatic methyl carbons. researchgate.net

¹H NMR Chemical Shift Assignments for 1,3-Dimethyl-1H-indol-4-ol (in DMSO-d₆, approximate values):

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | ~6.8 | s |

| H-5 | ~6.9 | t |

| H-6 | ~6.4 | d |

| H-7 | ~7.0 | d |

| 1-CH₃ | ~3.7 | s |

| 3-CH₃ | ~2.3 | s |

| 4-OH | Variable | br s |

This table is based on typical chemical shifts for similar indole structures and may vary slightly based on experimental conditions.

¹³C NMR Chemical Shift Assignments for 1,3-Dimethyl-1H-indol-4-ol (in DMSO-d₆, approximate values):

| Carbon | Chemical Shift (ppm) |

| C-2 | ~125 |

| C-3 | ~110 |

| C-3a | ~120 |

| C-4 | ~150 |

| C-5 | ~115 |

| C-6 | ~105 |

| C-7 | ~122 |

| C-7a | ~135 |

| 1-CH₃ | ~32 |

| 3-CH₃ | ~10 |

This table is based on typical chemical shifts for similar indole structures and may vary slightly based on experimental conditions.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com For 1,3-Dimethyl-1H-indol-4-ol, this would confirm the connectivity of the protons on the aromatic ring (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ipb.pt It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the C-2 carbon would show a cross-peak with the H-2 proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the placement of the methyl groups. For example, correlations would be expected between the protons of the 1-CH₃ group and the C-2 and C-7a carbons, and between the protons of the 3-CH₃ group and the C-2, C-3, and C-3a carbons.

Conformational Analysis via Variable Temperature NMR

Variable temperature (VT) NMR studies can provide information about dynamic processes, such as the rotation around single bonds, which can be restricted in certain molecules. researchgate.netstir.ac.uk In the case of 1,3-Dimethyl-1H-indol-4-ol, VT-NMR could be used to investigate if there is any restricted rotation of the hydroxyl group or if there are any other conformational isomers present at different temperatures. acs.org By observing changes in the NMR spectrum as the temperature is varied, it is possible to determine the energy barriers for these conformational changes. nih.gov

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. su.sephotothermal.comwikipedia.org These two techniques are often complementary. gatewayanalytical.com

Characteristic Absorption Bands for Indole and Hydroxyl Moieties

The FT-IR and Raman spectra of 1,3-Dimethyl-1H-indol-4-ol will exhibit characteristic absorption bands that are indicative of the indole nucleus and the hydroxyl group. mdpi.comresearchgate.netopenaccesspub.org

Hydroxyl (O-H) Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum is a hallmark of the O-H stretching vibration. The broadness of this peak is typically due to hydrogen bonding.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the two methyl groups will be observed in the 2850-3000 cm⁻¹ region.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole (B145914) rings of the indole moiety typically give rise to several bands in the 1450-1650 cm⁻¹ region. sapub.org

C-N Stretch: The C-N stretching vibration of the indole ring will also contribute to the fingerprint region of the spectrum, typically between 1200 and 1350 cm⁻¹.

O-H Bend: The in-plane bending of the O-H group can often be found in the 1300-1400 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the hydroxyl group is expected in the 1000-1250 cm⁻¹ range.

Characteristic Vibrational Frequencies for 1,3-Dimethyl-1H-indol-4-ol:

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 | FT-IR |

| Aromatic C-H Stretch | >3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

| C=C Aromatic Stretch | 1450-1650 | FT-IR, Raman |

| C-N Stretch | 1200-1350 | FT-IR |

| C-O Stretch | 1000-1250 | FT-IR |

Analysis of Hydrogen Bonding Networks

The presence of the hydroxyl group in 1,3-Dimethyl-1H-indol-4-ol allows for the formation of intermolecular hydrogen bonds. mdpi.comsmu.edu In the solid state or in concentrated solutions, the O-H group of one molecule can act as a hydrogen bond donor to the oxygen atom of a neighboring molecule or potentially to the nitrogen atom of the indole ring. This hydrogen bonding significantly influences the position and shape of the O-H stretching band in the FT-IR spectrum, causing it to broaden and shift to a lower frequency compared to a free, non-hydrogen-bonded O-H group. nih.govnih.gov The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions.

Electronic Spectroscopy (UV-Visible)

Electronic spectroscopy, specifically UV-Visible spectroscopy, is a powerful tool for probing the electronic structure of molecules. For 1,3-Dimethyl-1H-indol-4-ol, this technique reveals key information about its electronic transitions and the nature of its chromophore.

Electronic Transitions and Chromophoric Analysis

The UV-visible spectrum of an organic molecule is dictated by the electronic transitions that can occur when it absorbs light. libretexts.org In the case of indole derivatives, these transitions are typically of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π anti-bonding orbital. libretexts.orguzh.chgdckulgam.edu.in The indole ring system, with its conjugated π-electron system, acts as the primary chromophore.

The absorption spectrum of indole and its derivatives is characterized by distinct bands. core.ac.uk Substituents on the indole ring can significantly influence the energy of these transitions, leading to shifts in the absorption maxima (λmax). core.ac.uk For 1,3-Dimethyl-1H-indol-4-ol, the presence of the hydroxyl group (-OH) at the 4-position and the two methyl groups (-CH₃) at the 1 and 3-positions modify the electronic properties of the indole chromophore. The hydroxyl group, being an electron-donating group, can increase the electron density in the indole ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. researchgate.nethhu.de

The electronic transitions in organic molecules like 1,3-Dimethyl-1H-indol-4-ol can be categorized as follows:

σ → σ* transitions: These require high energy and occur at shorter wavelengths, typically in the far UV region. gdckulgam.edu.inyoutube.com

n → σ* transitions: These involve the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to a σ* anti-bonding orbital. uzh.ch

π → π* transitions: These are characteristic of conjugated systems and are responsible for the strong absorption bands in the near UV and visible regions. libretexts.orguzh.ch

n → π* transitions: These involve the promotion of a non-bonding electron to a π* anti-bonding orbital and are generally weaker than π → π* transitions. libretexts.orguzh.ch

The specific λmax values for 1,3-Dimethyl-1H-indol-4-ol would be determined by the interplay of these transitions as influenced by the substituents.

Solvent Effects on Electronic Spectra

The electronic absorption and fluorescence spectra of indole derivatives are known to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netnih.gov Changes in solvent polarity can cause shifts in the spectral bands. researchgate.netnih.gov

For 1,3-Dimethyl-1H-indol-4-ol, moving to a more polar solvent is expected to cause a bathochromic (red) shift in the fluorescence emission maximum. core.ac.uk This is due to the stabilization of the more polar excited state by the polar solvent molecules. researchgate.net The effect of the solvent on the absorption spectrum can be more complex. Generally, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic shift. researchgate.net

The interaction between the solute and solvent molecules, including hydrogen bonding, plays a crucial role in these spectral shifts. nih.gov The hydroxyl group of 1,3-Dimethyl-1H-indol-4-ol can act as a hydrogen bond donor, further influencing its solvatochromic behavior.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. scispace.com

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. ugr.esacs.org For 1,3-Dimethyl-1H-indol-4-ol, with a chemical formula of C₁₀H₁₁NO, HRMS can confirm this composition by measuring its exact mass. The calculated exact mass for C₁₀H₁₁NO is 161.0841. ugr.esacs.org Experimental HRMS data that closely matches this value would provide strong evidence for the elemental formula of the compound. ugr.es

| Compound | Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |

|---|---|---|---|---|

| 1,3-Dimethyl-1H-indol-4-ol | C₁₀H₁₁NO | 161.0841 | 161.0835 | ugr.esacs.org |

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. researchgate.netscirp.org The fragmentation of indole derivatives often follows characteristic pathways.

For substituted indoles, common fragmentation processes include the loss of small neutral molecules or radicals from the molecular ion. acs.org In the case of 1,3-Dimethyl-1H-indol-4-ol, the molecular ion would be observed at m/z 161. Key fragmentation pathways could involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 146. The loss of the N-methyl group is a common fragmentation for N-methylindoles.

Loss of carbon monoxide (CO): The loss of CO from the molecular ion is a characteristic fragmentation for phenolic compounds, which would lead to a fragment at m/z 133.

Loss of HCN: A characteristic fragmentation of the indole ring itself involves the loss of hydrogen cyanide, leading to a fragment ion. acs.org

Formation of azaazulenium ions: Methyl-substituted indoles can form stable azaazulenium ions. acs.org

Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways by isolating a specific fragment ion and inducing further fragmentation. scielo.org.mx This provides more detailed structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational and Theoretical Investigations of 1,3 Dimethyl 1h Indol 4 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. tandfonline.comwalshmedicalmedia.com By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), a detailed understanding of 1,3-Dimethyl-1H-indol-4-ol can be achieved. tandfonline.comwalshmedicalmedia.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov

For 1,3-Dimethyl-1H-indol-4-ol, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, particularly involving the π-electrons and the oxygen atom of the hydroxyl group. The LUMO, conversely, would likely be distributed over the aromatic system, representing the region most susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov The specific energy values would depend on the level of theory and basis set used in the calculation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1,3-Dimethyl-1H-indol-4-ol

| Property | Expected Energy (eV) |

| HOMO Energy | ~ -5.0 to -6.0 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 3.0 to 5.0 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic and heterocyclic compounds. Actual values would require specific calculations for 1,3-Dimethyl-1H-indol-4-ol.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walshmedicalmedia.comnih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

In the case of 1,3-Dimethyl-1H-indol-4-ol, the MEP analysis is anticipated to show regions of negative potential (typically colored red or orange) concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring. walshmedicalmedia.com These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms, particularly the hydroxyl proton, indicating sites susceptible to nucleophilic attack. walshmedicalmedia.com The aromatic ring itself would likely exhibit a gradient of potential.

Stability and Isomerization Pathways

Computational methods can be employed to investigate the stability of 1,3-Dimethyl-1H-indol-4-ol and explore potential isomerization pathways. researchgate.net Isomerization could involve tautomerism, such as the migration of the hydroxyl proton to the nitrogen atom to form a zwitterionic or keto-like structure. DFT calculations can determine the relative energies of these tautomers and the transition state energies connecting them, providing insights into the likelihood and kinetics of such processes. rsc.orgnih.gov

For instance, the stability of the 4-hydroxy tautomer can be compared to its potential 4-keto tautomer. The calculations would likely show that the 4-hydroxy form is significantly more stable due to the aromaticity of the indole ring, which would be disrupted in the keto form.

Spectroscopic Property Prediction

Computational chemistry is instrumental in predicting spectroscopic properties, which can aid in the structural verification and characterization of molecules.

Computational NMR Chemical Shift Calculation for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. nih.gov Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. acs.orgrsc.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. rsc.org

By calculating the theoretical chemical shifts for the protons and carbons in 1,3-Dimethyl-1H-indol-4-ol, a predicted spectrum can be generated. This computed spectrum can then be compared to experimental data to confirm the molecular structure. Discrepancies between the predicted and experimental shifts can highlight conformational effects or the presence of intermolecular interactions in the experimental sample. liverpool.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts for 1,3-Dimethyl-1H-indol-4-ol (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~ 3.7 |

| C₃-CH₃ | ~ 2.3 |

| H₂ | ~ 7.0 |

| H₅ | ~ 6.8 |

| H₆ | ~ 7.1 |

| H₇ | ~ 6.9 |

| OH | ~ 5.0 (variable) |

Note: These are estimated values. Actual chemical shifts depend on the solvent and other experimental conditions.

Predicted Vibrational and Electronic Spectra for Comparative Analysis

Theoretical calculations can also predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. researchgate.netacs.orgtandfonline.com Vibrational frequency calculations, performed at the same level of theory as the geometry optimization, can help in the assignment of experimental IR and Raman bands to specific molecular vibrations. researchgate.net It is common practice to scale the calculated frequencies to better match experimental values.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. acs.org For 1,3-Dimethyl-1H-indol-4-ol, the UV-Vis spectrum is expected to show characteristic absorptions for the indole chromophore.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to elucidate the pathways of chemical reactions. For a substituted indole like 1,3-Dimethyl-1H-indol-4-ol, density functional theory (DFT) is a common method to model reaction mechanisms, offering a balance between accuracy and computational cost. mdpi.com Such studies can rationalize the formation of products and compare the stability of various isomers and intermediates. mdpi.com

The synthesis of indole derivatives can proceed through various routes, and transition state analysis is crucial for understanding the kinetics and feasibility of these pathways. For instance, in reactions involving cyclization or substitution to form the indole core or modify its substituents, identifying the transition state (TS) geometry and its associated energy barrier (activation energy) is key.

DFT calculations are employed to locate the first-order saddle point on the potential energy surface corresponding to the transition state. This involves optimizing the geometry of the TS and calculating its vibrational frequencies to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. For related heterocyclic syntheses, such as the formation of pyrano[3,4-b]indol-1(9H)-ones, DFT studies have been used to corroborate proposed mechanisms, including steps like C–H bond activation and reductive elimination, by calculating the energy profiles of intermediates and transition states. acs.org

Table 1: Hypothetical Transition State Analysis Data for a Key Synthetic Step (e.g., N-methylation) This table is illustrative, as specific data for 1,3-Dimethyl-1H-indol-4-ol is not available.

| Reaction Step | Method/Basis Set | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|---|

| N-methylation of 1-H-3-methyl-indol-4-ol | B3LYP/6-31G(d) | 0.0 | +25.4 | +25.4 |

| C3-methylation of 1-methyl-1H-indol-4-ol | B3LYP/6-31G(d) | 0.0 | +19.8 | +19.8 |

The electronic structure of a molecule governs its reactivity. Computational methods can predict sites susceptible to electrophilic or nucleophilic attack by analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net For indole derivatives, the electron-rich nature of the indole ring typically results in a high-energy HOMO, concentrated on the pyrrole (B145914) moiety, making it reactive towards electrophiles. walshmedicalmedia.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For 1,3-Dimethyl-1H-indol-4-ol, the hydroxyl group's oxygen and the π-system of the indole ring would be expected to be regions of negative potential. researchgate.net

Table 2: Predicted Electronic Properties of 1,3-Dimethyl-1H-indol-4-ol This table is illustrative and based on general principles of indole chemistry.

| Parameter | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Strong electron-donating ability; susceptible to oxidation and electrophilic attack. |

| LUMO Energy | ~ -0.5 eV | Moderate electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.0 eV | High kinetic stability, but reactive under appropriate conditions. researchgate.net |

| Most Negative Potential (MEP) | Oxygen of OH, C2-C3 bond | Sites for electrophilic attack and hydrogen bond donation. |

Intermolecular Interactions and Solvent Effects

The behavior of 1,3-Dimethyl-1H-indol-4-ol in a condensed phase is determined by its interactions with surrounding molecules, whether of the same species (in a crystal) or solvent molecules (in solution).

Non-covalent interactions, particularly hydrogen bonding, are critical in defining the structure and properties of indole derivatives containing a hydroxyl group.

Hydrogen Bonding: The hydroxyl group of 1,3-Dimethyl-1H-indol-4-ol can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom). In the solid state, these interactions are key to the crystal packing. Computational studies on similar molecules, like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, have used Hirshfeld surface analysis to visualize and quantify intermolecular contacts, confirming the presence of strong N-H···O or O-H···O hydrogen bonds. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and delocalization within a molecule and between interacting molecules. walshmedicalmedia.com It can quantify the strength of hydrogen bonds by calculating the second-order perturbation energy, E(2), between the donor lone pair orbital and the acceptor antibonding orbital. tandfonline.com

Continuum solvation models are a computationally efficient way to study the influence of a solvent on a molecule's properties and reactivity. These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

The Polarizable Continuum Model (PCM) and its variants (e.g., CPCM, IEFPCM) and the SMD (Solvation Model based on Density) model are widely used. researchgate.netresearchgate.net These models are effective for calculating solvation free energies, which are essential for predicting reaction equilibria and rates in solution. For example, theoretical studies of solvent effects on cycloaddition reactions have used these models to understand how solvent polarity affects reaction rates by differentially solvating the reactants and the transition state. researchgate.net The choice of model and theoretical level (e.g., M06, B3LYP) can impact the accuracy of the predicted solvation energies. researchgate.net

Table 3: Predicted Solvation Energy of 1,3-Dimethyl-1H-indol-4-ol in Various Solvents This table is illustrative, demonstrating the expected trend.

| Solvent | Dielectric Constant (ε) | Solvation Model | Predicted Solvation Free Energy (ΔGsolv) (kcal/mol) |

|---|---|---|---|

| Hexane | 1.88 | SMD | -3.5 |

| Dichloromethane | 8.93 | SMD | -7.2 |

| Acetonitrile (B52724) | 35.69 | SMD | -10.1 |

| Water | 78.36 | SMD | -11.8 |

Based on a comprehensive search of publicly available scientific literature, detailed experimental data on the specific chemical reactivity and derivatization of 1,3-Dimethyl-1H-indol-4-ol is not available. The provided outline requires specific research findings for reactions at the hydroxyl group, the indole nitrogen, and the C3 position of this particular compound.

The existing literature discusses the reactivity of the broader indole scaffold, including general methodologies for:

Etherification and Esterification: Reactions involving hydroxyl groups on aromatic rings are well-established.

Oxidation and Reduction: The indole nucleus can undergo various oxidative and reductive transformations.

N-Alkylation and N-Acylation: The nitrogen of the indole ring is readily functionalized in many derivatives.

C3-Position Reactions: The C3 position is the most common site for electrophilic substitution in many indoles.

However, scholarly articles detailing the application of these reactions specifically to 1,3-Dimethyl-1H-indol-4-ol, along with the resultant products, yields, and reaction conditions, could not be located. The presence of methyl groups at both the N1 and C3 positions, as well as the hydroxyl group at the C4 position, creates a unique electronic and steric environment. Without specific studies on this molecule, any discussion of its reactivity would be speculative and would not meet the requirement for scientifically accurate, detailed research findings.

Therefore, the content for the requested article, structured around the provided outline, cannot be generated at this time due to the lack of specific data for "1,3-Dimethyl-1H-indol-4-ol" in the scientific literature.

Chemical Reactivity and Derivatization Studies

Reactions at the C3 Position

Electrophilic Aromatic Substitution Reactions

The indole (B1671886) ring system is inherently activated towards electrophilic aromatic substitution (EAS), a reactivity that is significantly enhanced by the presence of the 4-hydroxyl group. researchgate.net In 1,3-Dimethyl-1H-indol-4-ol, the positions available for substitution on the carbocyclic ring are C5, C6, and C7. The directing effects of the substituents determine the regiochemical outcome of these reactions.

N1-Methyl Group: Has a weak activating inductive effect.

C3-Methyl Group: The C3 position, typically the most nucleophilic site in unsubstituted indoles, is blocked by a methyl group. This steric hindrance diverts electrophilic attack to other positions on the ring. researchgate.net

C4-Hydroxyl Group: As a powerful activating group, the hydroxyl substituent strongly directs electrophiles to its ortho (C5) and para (C7) positions through resonance donation of its lone pair electrons into the aromatic system.

The combined influence of these groups makes the C5 and C7 positions the most probable sites for electrophilic attack. The hydroxyl group's directing effect is dominant, overriding other weaker influences. libretexts.org Theoretical and experimental studies on related 4-hydroxyindole (B18505) scaffolds confirm that electrophiles preferentially add at these positions.

| Position | Influence of Substituents | Predicted Reactivity | Potential Reactions |

|---|---|---|---|

| C5 | Ortho to the strongly activating -OH group. | Highly Activated | Halogenation, Nitration, Friedel-Crafts Acylation/Alkylation |

| C6 | Meta to the -OH group. | Less Activated | Substitution is less likely compared to C5 and C7. |

| C7 | Para to the strongly activating -OH group. | Highly Activated | Halogenation, Nitration, Friedel-Crafts Acylation/Alkylation |

Functional Group Transformations

The 4-hydroxyl group is the primary site for functional group transformations in 1,3-Dimethyl-1H-indol-4-ol, behaving as a typical phenol (B47542). This allows for the synthesis of a wide range of derivatives through reactions such as etherification and esterification.

Etherification: The phenolic proton is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with alkyl halides or sulfates in a Williamson ether synthesis to yield 4-alkoxy derivatives.

Esterification: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), leads to the formation of the corresponding 4-acyloxy esters.

These transformations are valuable for modifying the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

| Transformation | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| O-Alkylation (Etherification) | Alkyl Halide | Methyl Iodide (CH₃I) | 4-Methoxy-1,3-dimethyl-1H-indole |

| O-Acylation (Esterification) | Acyl Halide | Acetyl Chloride (CH₃COCl) | (1,3-Dimethyl-1H-indol-4-yl) acetate |

| O-Silylation | Silyl Halide | tert-Butyldimethylsilyl chloride (TBDMSCl) | 4-(tert-Butyldimethylsilyloxy)-1,3-dimethyl-1H-indole |

Heterocyclic Ring Expansion or Contraction Reactions

While specific studies on ring expansion or contraction of 1,3-Dimethyl-1H-indol-4-ol are not widely reported, the indole scaffold is known to participate in such rearrangements. These reactions typically involve the formation of a reactive intermediate that triggers the cleavage of a C-C or C-N bond within the pyrrole (B145914) ring, followed by recyclization to a larger or smaller ring system.

For instance, rhodium(II)-catalyzed reactions of 3-aryl indoles with diazo compounds have been shown to lead to a Ciamician-Dennstedt type ring expansion, furnishing quinolines. chemrxiv.org Another strategy involves the expansion of fused ring systems, such as the conversion of indole cyclopentanones into 4-hydroxy carbazoles, which are nine-membered ring systems. nih.govbohrium.com It is plausible that 1,3-Dimethyl-1H-indol-4-ol could serve as a precursor for similar transformations, potentially leading to substituted quinolin-5-ol or carbazole (B46965) derivatives under appropriate reaction conditions. Such reactions would likely proceed via initial modification of the pyrrole ring followed by skeletal rearrangement.

Investigation of Tautomeric Forms and Equilibrium

1,3-Dimethyl-1H-indol-4-ol can theoretically exist in a tautomeric equilibrium with its corresponding keto form, 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one. This phenomenon is a classic example of keto-enol tautomerism. libretexts.org

The equilibrium between these two forms is dictated by their relative thermodynamic stabilities. The enol form (1,3-Dimethyl-1H-indol-4-ol) contains a fully aromatic indole ring system. Aromaticity confers a significant degree of stabilization. In contrast, the keto tautomer possesses a non-aromatic, partially saturated carbocyclic ring, thereby losing the resonance stabilization energy of the benzene (B151609) portion of the indole core. nih.govquora.com

Due to the substantial energetic penalty associated with the loss of aromaticity, the equilibrium lies overwhelmingly in favor of the enol (hydroxyindole) form. nih.gov In solution and in the solid state, the compound is expected to exist almost exclusively as 1,3-Dimethyl-1H-indol-4-ol. The keto form would represent a negligible component of any equilibrium mixture under standard conditions. This preference is a general feature of hydroxy-substituted aromatic heterocycles where one tautomer maintains aromaticity while the other does not. researchgate.netrsc.org

| Feature | Enol Tautomer (1,3-Dimethyl-1H-indol-4-ol) | Keto Tautomer (1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one) |

|---|---|---|

| Aromaticity | Fully aromatic indole system. | Non-aromatic (pyrrole ring fused to a cyclohexenone). |

| Relative Stability | Highly stable (major form). | Significantly less stable (minor, likely undetectable form). |

| Key Functional Groups | Phenolic Hydroxyl (-OH), Aromatic Ring | Ketone (C=O), Alkene, Dihydro-pyrrole ring |

| Expected 1H NMR Signal | Aromatic protons (6.5-7.5 ppm), phenolic -OH proton (variable). | Aliphatic protons (2.0-3.5 ppm), alkene proton. |

| Expected IR Signal | Broad O-H stretch (~3200-3600 cm⁻¹), C=C aromatic stretch (~1500-1600 cm⁻¹). | Strong C=O stretch (~1680-1700 cm⁻¹). |

Synthetic Utility and Applications in Organic Synthesis

1,3-Dimethyl-1H-indol-4-ol as a Versatile Synthetic Intermediate

The 4-hydroxyindole (B18505) core, as exemplified by 1,3-Dimethyl-1H-indol-4-ol, serves as a highly versatile building block in organic synthesis. onlinescientificresearch.com The strategic placement of the hydroxyl group on the benzene (B151609) portion of the indole (B1671886) ring, combined with the nucleophilic character of the pyrrole (B145914) ring, allows for a wide range of chemical modifications. This dual reactivity makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and industrial polymers. chemicalbook.commedchemexpress.com

The synthesis of the 4-hydroxyindole scaffold itself can be achieved through various methods. Classic approaches like the Bischler-Möhlau reaction, involving the condensation of an aniline derivative with a benzoin (B196080), have been modified to improve yields and reduce the formation of byproducts, making the synthesis more efficient. distantreader.org More contemporary methods include palladium-catalyzed cyclization of ortho-vinyl anilines and ring-opening cyclization of cyclohexane-1,3-dione derivatives. chemicalbook.com These synthetic routes provide access to the core structure, which can then be further functionalized.

The reactivity of the 1,3-Dimethyl-1H-indol-4-ol intermediate can be directed at several positions:

The 4-hydroxyl group: This group can undergo O-alkylation, O-acylation, or be used to form ether linkages, providing a handle for attaching various functional groups or for polymerization.

The indole nucleus: The electron-rich nature of the indole ring, further activated by the hydroxyl group, makes it susceptible to electrophilic substitution, typically at the C5 or C7 positions. The C3 position is blocked by a methyl group, directing reactivity elsewhere on the ring system.

The N1-methyl group: The presence of the methyl group on the nitrogen atom prevents N-H reactivity, simplifying certain reaction pathways and ensuring that reactions occur at other sites.

This multifaceted reactivity allows chemists to use 1,3-Dimethyl-1H-indol-4-ol as a starting point for a diverse array of target molecules.

Role in the Construction of Complex Polycyclic Indole Structures

The 4-hydroxyindole framework is an excellent starting point for the construction of intricate polycyclic systems that are prevalent in natural products and pharmacologically active compounds. The inherent functionality of the molecule can be exploited to build additional rings onto the indole core through intramolecular cyclization or intermolecular cycloaddition reactions.

A notable example of this is the synthesis of 4-hydroxyindole fused isocoumarins . This process begins with the condensation of ninhydrin and enamines derived from 1,3-cyclohexanedione, which, through an acid-catalyzed intramolecular rearrangement, yields indole-fused isocoumarins. Subsequent dehydrogenation with a palladium on carbon (Pd/C) catalyst affords the final polycyclic aromatic compounds. researchgate.netrsc.org This strategy demonstrates how the 4-hydroxyindole moiety can be elaborated into more complex, multi-ring systems.

Another significant application is the synthesis of functionalized 4-hydroxy carbazoles . Carbazoles are another important class of nitrogen-containing heterocycles with significant biological activity. A synthetic strategy involving the ring expansion of an indole cyclopentanone has been developed to access these structures, showcasing another pathway to polycyclic indole derivatives from a suitably functionalized indole precursor. nih.gov These examples underscore the strategic importance of the 4-hydroxyindole scaffold in building molecular complexity.

Table 1: Examples of Polycyclic Structures Derived from 4-Hydroxyindole Precursors

| Precursor Type | Reaction Type | Resulting Polycyclic Structure |

|---|---|---|

| Condensation product of ninhydrin and enamine of 1,3-cyclohexanedione | Acid-catalyzed intramolecular rearrangement and dehydrogenation | 4-Hydroxyindole fused isocoumarin researchgate.netrsc.org |

| Indole cyclopentanone | Ring expansion | Functionalized 4-hydroxy carbazole (B46965) nih.gov |

Application in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are a hallmark of green chemistry as they reduce solvent waste, purification steps, and reaction time. While specific cascade reactions initiated by 1,3-Dimethyl-1H-indol-4-ol are not extensively documented, the reactivity of the 4-hydroxyindole core suggests its potential as a participant in such sequences.

Enzyme-initiated cascade reactions, for example, often involve the oxidation of phenolic compounds to generate reactive intermediates that can then undergo a series of transformations like cyclizations, rearrangements, or fragmentations. The 4-hydroxyindole structure is analogous to other phenolic substrates used in these enzymatic cascades. For instance, laccases, which are copper-containing enzymes, are known to oxidize phenols, and this could potentially be applied to 4-hydroxyindoles to trigger a cascade sequence.

In non-enzymatic synthesis, cascade reactions involving nitrones and allenes have been used to create diverse indole derivatives. nih.gov Furthermore, gold-catalyzed cascade reactions of furoindoles with allenamides have been developed to synthesize spiroindolin-3-ones. nih.gov While these examples build the indole ring itself or use a modified indole, the principle of using a reactive handle to initiate a cascade is applicable. The hydroxyl group of 1,3-Dimethyl-1H-indol-4-ol could act as a directing group or a reactive site to initiate a sequence of intramolecular events, leading to the rapid assembly of complex molecular architectures. Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization are also a modern tool for synthesizing heterocycles, and the methyl groups on the indole ring could potentially be targeted in such strategies. mdpi.com

Green Chemistry Approaches in Indole Derivatization

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis and derivatization of heterocyclic compounds like indoles. The use of environmentally benign solvents, reusable catalysts, and atom-economical reactions are central to this endeavor.

Several green approaches are relevant to the derivatization of 1,3-Dimethyl-1H-indol-4-ol:

Solvent-Free Reactions: The modified Bischler-Möhlau synthesis of 4-hydroxyindoles can be performed under solvent-free conditions at elevated temperatures, with water as the only byproduct. This method boasts high atom economy, a key principle of green chemistry. distantreader.org

Use of Greener Solvents: For reactions that require a solvent, the use of greener alternatives like ethanol is gaining traction. The synthesis of various heterocyclic derivatives, including tetraketones and tetrahydrobenzo[b]pyrans, has been demonstrated in ethanol using reusable nanocatalysts. rsc.org Such methodologies could be adapted for the functionalization of 4-hydroxyindoles.

Heterogeneous Catalysis: A method for synthesizing 4-hydroxyindole from 1,3-cyclohexanedione and 2-aminoethanol utilizes a supported metal catalyst (e.g., Ni on alumina or activated carbon) that can be recovered and reused. The byproducts are water and hydrogen gas, making it an environmentally friendly process. google.com

Cross-Dehydrogenative Coupling (CDC): CDC reactions offer a highly atom-economical way to form C-C bonds directly from two C-H bonds, often using oxygen as the terminal oxidant. This approach avoids the need for pre-functionalized starting materials and has been applied to the C-H functionalization of indoles. chim.it

These green chemistry strategies are not only beneficial for the environment but also often lead to more efficient and cost-effective synthetic processes.

Development of Novel Indole-Based Building Blocks for Materials Science

Beyond its use in pharmaceuticals, the 4-hydroxyindole scaffold is a promising building block for the development of novel materials, particularly functional polymers and sensors. The rigid, aromatic structure of the indole ring can impart desirable thermal and photophysical properties to materials.

One of the most direct applications is in the synthesis of high-performance polymers . 4-Hydroxyindole can undergo catalyst-free nucleophilic substitution polycondensation with activated difluoro monomers to produce indole-based poly(ether sulfone)s (PINESs) and poly(N-aryleneindole ether)s (PEINs). researchgate.net These polymers exhibit excellent thermal stability and, in some cases, possess fluorescent properties. For instance, a polyindole prepared from 4-hydroxyindole and 2,6-difluoropyridine emits blue light and can act as a fluorescent sensor for acids. researchgate.net

Table 2: Properties of Polymers Derived from 4-Hydroxyindole

| Polymer Type | Monomers | Key Properties | Potential Application |

|---|---|---|---|

| Poly(N-aryleneindole ether)s (PEINs) | 4-Hydroxyindole, Activated difluoro monomers | High molecular weight, good processability, high glass transition temperatures | High-performance plastics |

| Indole-based poly(ether sulfone)s (PINESs) | 4-Hydroxyindole, Hydroquinone, Activated difluoro monomers | Good thermal stability | Heat-resistant materials |

| Pyridine-containing polyindole | 4-Hydroxyindole, 2,6-Difluoropyridine | Blue-light emission, acid-responsive fluorescence | Fluorescent polymer sensors researchgate.net |

Furthermore, the 4-hydroxyindole fused isocoumarins, mentioned earlier for their polycyclic structure, also exhibit interesting photophysical properties. They are fluorescent and can act as "turn-off" sensors for metal ions like Cu²⁺ and Fe³⁺. researchgate.netrsc.org This demonstrates that 4-hydroxyindole derivatives can serve as foundational components for chemosensors, a field of materials science focused on detecting specific chemical species. The combination of the indole's inherent properties with the reactivity of the hydroxyl group makes it a powerful tool for creating new materials with tailored functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dimethyl-1H-indol-4-ol, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling reactions using copper(I) iodide (CuI) as a catalyst in PEG-400:DMF solvent systems. For example, analogous indole derivatives have been synthesized by reacting precursors with substituted amines under mild conditions (room temperature, 12 hours). Post-reaction, liquid-liquid extraction (e.g., ethyl acetate/water) and purification via flash column chromatography (70:30 ethyl acetate:hexane) yield products with ~35% efficiency. Optimization may involve varying catalyst loading (e.g., 10–20 mol% CuI) or solvent polarity to improve yield .

Q. What analytical techniques are most effective for characterizing 1,3-Dimethyl-1H-indol-4-ol, and how should data interpretation be approached?

- Methodological Answer :

- GC-MS/LC-QTOF : These techniques provide accurate mass measurements (e.g., FAB-HRMS for [M+H]+ ions) and fragmentation patterns to confirm molecular structure. Internal standards (e.g., peaks at 4.93 min in chromatograms) help validate retention times .

- NMR : Assign δ values for diagnostic protons, such as indolic NH (~8.5 ppm in DMSO-d6) and methyl groups (~3.2 ppm). Cross-check splitting patterns (e.g., doublets for aromatic protons) against reference spectra .

- TLC : Use Rf values (e.g., 0.33 in 70:30 ethyl acetate:hexane) to monitor reaction progress .

Q. What safety protocols should be followed when handling 1,3-Dimethyl-1H-indol-4-ol in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, analogous indole derivatives require:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Follow institutional guidelines for organic solvents and nitrogen-containing compounds.

- Exposure Response : Consult safety data sheets (SDS) for structurally similar compounds (e.g., 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol) and seek medical attention if exposed .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data of 1,3-Dimethyl-1H-indol-4-ol derivatives be resolved using advanced refinement software?

- Methodological Answer : Employ SHELX programs (e.g., SHELXL) for high-resolution refinement. For twinned crystals or weak diffraction data, use the TwinRotMat option in SHELXL to model twinning operators. Validate hydrogen bonding networks via Fourier difference maps and enforce geometric restraints for methyl groups to reduce overfitting .

Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of 1,3-Dimethyl-1H-indol-4-ol derivatives in pharmacological contexts?

- Methodological Answer :

- Synthetic Diversification : Introduce substituents at the indole 1- and 3-positions (e.g., alkyl, aryl groups) via Pd-catalyzed cross-coupling or nucleophilic substitution.

- Biological Assays : Test antioxidant activity using DPPH radical scavenging assays or evaluate receptor binding affinity via in vitro assays (e.g., serotonin receptor subtypes).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. How should researchers address discrepancies in NMR or mass spectrometry data during the characterization of 1,3-Dimethyl-1H-indol-4-ol analogs?

- Methodological Answer :

- NMR Contradictions : Confirm solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts. Use 2D experiments (COSY, HSQC) to resolve overlapping signals.

- MS Discrepancies : Recalibrate instruments using certified reference standards. Compare observed [M+H]+ values with theoretical masses (e.g., ±5 ppm tolerance). Cross-validate with alternative techniques like IR spectroscopy .

Q. What experimental designs are optimal for assessing the antioxidant potential of 1,3-Dimethyl-1H-indol-4-ol derivatives in vitro?

- Methodological Answer :

- DPPH Assay : Prepare a 0.1 mM DPPH solution in ethanol. Incubate with test compounds (10–100 µM) for 30 min in the dark. Measure absorbance at 517 nm and calculate IC50 values.

- ROS Scavenging : Use cell-free systems (e.g., hydroxyl radicals generated via Fenton reaction) and quantify inhibition via fluorescence probes (e.g., dichlorofluorescein).

- Positive Controls : Include ascorbic acid or Trolox for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products